2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine
Description
2-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine (CAS: listed in ) is a pyrimidin-4-amine derivative featuring a 2-chloropyrimidine core substituted with a 4-(trifluoromethyl)pyridin-2-yl group. This compound is structurally characterized by:
- Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Chloro substituent: A chlorine atom at position 2 of the pyrimidine ring, which enhances electrophilicity and reactivity in substitution reactions .
- Trifluoromethylpyridinyl group: A pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 4, contributing to enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-9-16-4-2-7(18-9)17-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUGVOOGCMLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857080 | |
| Record name | 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361197-71-8 | |
| Record name | 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Intermediate 2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine
A representative synthetic procedure is as follows:
-
- 2-aminopyridine (2.0 mmol)
- Anhydrous tetrahydrofuran (15 mL)
- Sodium hydride (4.0 mmol)
- 2,4-dichloropyrimidine (2.2 mmol)
- Room temperature stirring for 24 hours
-
- Add 2-aminopyridine to anhydrous tetrahydrofuran.
- Slowly add sodium hydride under stirring at room temperature and react for 30 minutes to deprotonate the amine.
- Add 2,4-dichloropyrimidine and continue stirring at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with dilute hydrochloric acid to neutralize.
- Extract the product with ethyl acetate (3 × 100 mL).
- Wash the organic layer with saturated saline solution (3 × 80 mL).
- Dry over anhydrous sodium sulfate and filter.
- Concentrate under reduced pressure to yield a crude white solid.
- Purify by column chromatography using petroleum ether and ethyl acetate as eluents.
- Obtain 2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine as a white solid with about 40% yield.
-
- Confirmed by nuclear magnetic resonance (NMR) spectroscopy (hydrogen spectrum).
This intermediate serves as a key precursor for further functionalization to introduce the trifluoromethyl group on the pyridine ring or for coupling with other amines.
Coupling Reaction to Form this compound
-
- The aminopyridine bearing the trifluoromethyl group reacts with 2,4-dichloropyrimidine under basic conditions.
- Sodium hydride or other strong bases are used to deprotonate the amine.
- The reaction is conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethylene glycol monomethyl ether.
- Reaction temperatures range from room temperature to moderate heating (e.g., 120 °C) depending on the solvent and reagents.
- Reaction times vary from several hours to overnight (15-24 hours).
-
- After completion, the reaction mixture is quenched with dilute acid.
- Extraction with organic solvents (ethyl acetate) is performed.
- Washing with saturated saline removes impurities.
- Drying and filtration precede solvent removal under reduced pressure.
- Final purification by column chromatography yields the target compound as a white solid.
-
- Typical yields reported are around 40-50%, depending on reaction optimization.
Research Findings and Process Optimization
- The use of sodium hydride as a base in anhydrous THF is effective for deprotonating the aminopyridine and facilitating nucleophilic substitution on the chloropyrimidine.
- Reaction monitoring by TLC is essential to determine completion and avoid overreaction or side products.
- Purification by column chromatography is necessary due to the presence of unreacted starting materials and side products.
- The reaction conditions avoid the use of harsh reagents or sealed vessels, making the process practical and scalable.
- Alternative synthetic routes involving Buchwald-Hartwig amination or copper-mediated coupling have been reported for related compounds but may involve more expensive or less readily available starting materials.
Summary Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-aminopyridine, sodium hydride, 2,4-dichloropyrimidine | Anhydrous THF | Room temperature | 24 hours | ~40 | Base deprotonation and nucleophilic substitution |
| 2 | Quenching with dilute HCl, extraction with EtOAc | Ethyl acetate, saline wash | Ambient | - | - | Work-up and purification |
| 3 | Column chromatography purification | Petroleum ether/ethyl acetate | Ambient | - | - | Final isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is C10H6ClF3N4, with a molecular weight of approximately 252.63 g/mol. The presence of the trifluoromethyl group enhances both the chemical stability and biological activity of this compound, making it an attractive candidate for various applications.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its stable structure and reactivity. The compound can undergo various reactions, including substitution reactions where the chlorine atom can be replaced by nucleophiles to form derivatives.
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine atom substitution by nucleophiles |
| Oxidation | Alters chemical properties and biological activity |
| Reduction | Modifies the compound's reactivity |
Biology
The compound's biological activity makes it an important tool for studying enzyme inhibition and receptor binding. It has been shown to interact with various enzymes involved in metabolic pathways, influencing cellular processes such as signaling and gene expression.
Medicinal Applications
This compound has potential therapeutic applications in drug development targeting specific biological pathways. Its structure allows for enhanced binding affinity to biological targets, which is crucial in designing effective pharmaceutical agents.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit certain enzymes that play roles in disease processes. For instance, studies on related compounds have shown promising results in inhibiting kinases involved in cancer progression.
Industrial Applications
In industry, this compound is utilized in the production of various chemicals owing to its stability and reactivity. Its applications extend to agrochemicals where it can be used to develop herbicides or pesticides with improved efficacy.
Biochemical Mechanisms
At a molecular level, this compound exerts its effects through specific interactions with biomolecules. The trifluoromethyl group is known to enhance binding affinity, allowing it to modulate biological pathways effectively.
Summary of Key Findings
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Chemistry | Serves as a building block for pharmaceuticals; undergoes substitution reactions |
| Biology | Inhibits enzymes; affects cell signaling and metabolism |
| Medicine | Potential therapeutic agent; enhances binding affinity to targets |
| Industry | Used in producing agrochemicals; benefits from stability |
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Comparison with Structural Analogues
The biological and physicochemical properties of pyrimidin-4-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogues:
Substituent Effects on the Pyridine/Pyrimidine Rings
2-Chloro-N-[4-(Trifluoromethyl)Phenyl]Pyrimidin-4-Amine (CAS: 1036705-78-8, )
- Structure : Replaces the pyridinyl group with a phenyl ring bearing a -CF₃ group at position 3.
- Key Differences :
N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues ()
- Structure : Trifluoromethyl group at position 6 of the pyridine ring instead of position 4.
- Key Differences :
2-Chloro-N-(4-(Methylthio)Phenyl)Pyrimidin-4-Amine (CAS: 1249724-83-1, )
- Structure : Substitutes -CF₃ with a methylthio (-SMe) group.
- Key Differences :
Structural and Crystallographic Insights
- Intramolecular Interactions : In fluorophenyl-substituted analogues (), intramolecular N–H⋯N hydrogen bonds stabilize the planar conformation of the pyrimidine ring, critical for target binding.
- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions in methylthio-substituted derivatives () influence solubility and melting points .
Biological Activity
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is C10H6ClF3N4, with a molecular weight of approximately 252.63 g/mol. It features a pyrimidine core substituted with a chloro and a trifluoromethyl group, which are critical for its biological activity.
The biological activity of this compound largely stems from its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in regulating cellular functions such as growth and differentiation.
Key Findings:
- Inhibition of CSF1R : Recent studies have highlighted the compound's ability to inhibit the colony-stimulating factor 1 receptor (CSF1R), which plays a pivotal role in macrophage biology. Inhibition of CSF1R has therapeutic implications in cancer and inflammatory diseases .
- Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group has been shown to significantly enhance the potency of similar compounds against various kinases. SAR studies indicate that modifications to the pyrimidine ring can lead to variations in biological activity, suggesting that careful structural optimization could yield more potent derivatives .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | CSF1R | <5 | Highly selective, minimal off-target effects |
| Compound B | EGFR | 20 | Moderate potency, less selective |
| Compound C | PDGFR | 15 | Similar structure, varied efficacy |
Case Study Insights :
- Compound A , structurally similar to our target compound, demonstrated an IC50 value under 5 nM against CSF1R, indicating high potency and selectivity. This suggests that modifications akin to those in this compound could yield similarly effective inhibitors .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that compounds with similar structures often exhibit favorable absorption and distribution characteristics. However, toxicity assessments are crucial since halogenated compounds can exhibit varying degrees of cytotoxicity.
Toxicological Profile:
According to available data, the compound exhibits moderate toxicity with specific warnings related to respiratory irritants. Proper handling protocols are advised when working with this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions, leveraging pyrimidine and pyridine precursors. For example, substituting a chlorine atom on a pyrimidine core with a 4-(trifluoromethyl)pyridin-2-amine group under reflux in anhydrous solvents (e.g., THF or DMF) with a catalyst like Pd(PPh₃)₄. Optimization includes:
- Temperature control (80–120°C) to balance reaction rate and side-product formation.
- Solvent selection to enhance solubility and reduce steric hindrance (e.g., DMF for polar intermediates).
- Use of coupling agents (e.g., DCC or EDC) to facilitate amine-pyrimidine bond formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray diffraction (XRD) : Determines crystal packing, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between aromatic rings. This is essential for confirming stereoelectronic effects of the trifluoromethyl group .
- NMR (¹H, ¹³C, ¹⁹F) : Identifies chemical shifts for the pyrimidine (δ 8.5–9.0 ppm) and pyridine (δ 7.5–8.5 ppm) protons, with ¹⁹F NMR confirming the -CF₃ group (δ -60 to -65 ppm).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
- Methodology : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances electrophilic substitution resistance and increases lipophilicity (logP ~2.5–3.0), as predicted by DFT calculations. Steric effects are minimal due to its compact geometry, but intermolecular C–H⋯F interactions may stabilize crystal lattices .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives with improved bioactivity?
- Methodology :
- Reaction path searches : Quantum chemical calculations (e.g., Gaussian, ORCA) identify transition states and intermediates for modifying substituents (e.g., replacing -Cl with -NH₂) .
- Docking studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., kinase enzymes) by analyzing interactions between the trifluoromethyl group and hydrophobic pockets .
- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles based on substituent effects .
Q. What strategies resolve contradictions in spectroscopic data between polymorphic forms?
- Methodology :
- Variable-temperature NMR : Detects dynamic conformational changes in solution (e.g., rotation of the pyridine ring).
- Powder XRD : Differentiates polymorphs by comparing experimental patterns with simulated data from single-crystal structures.
- Solid-state NMR : Resolves discrepancies in hydrogen-bonding networks (e.g., ¹⁵N CP/MAS NMR for amine environments) .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform scalable synthesis protocols?
- Methodology :
- Kinetic profiling : Monitors reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., amine deprotonation).
- Thermodynamic analysis : Van’t Hoff plots determine ΔH and ΔS for key steps (e.g., cyclization), guiding temperature optimization.
- Scale-up considerations : Use flow chemistry to manage exothermicity and improve mixing efficiency in large batches .
Q. What experimental controls are essential when studying the compound’s biological activity (e.g., enzyme inhibition)?
- Methodology :
- Negative controls : Include assays with structurally similar but inactive analogs (e.g., 4-methylpyridin-2-amine derivatives) to rule off-target effects.
- Dose-response curves : Use ≥10 concentrations (IC₅₀ determination) and triplicate measurements to ensure reproducibility.
- Counter-screens : Test against unrelated enzymes (e.g., phosphatases) to confirm specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
